molecular formula C11H12BrN3O2 B11777767 5-(2-(4-Bromophenoxy)propan-2-yl)-1,3,4-oxadiazol-2-amine

5-(2-(4-Bromophenoxy)propan-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B11777767
M. Wt: 298.14 g/mol
InChI Key: WSGZBKNMFKRFMP-UHFFFAOYSA-N
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Description

5-(2-(4-Bromophenoxy)propan-2-yl)-1,3,4-oxadiazol-2-amine is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a bromophenoxy group attached to a propan-2-yl chain, which is further connected to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(4-Bromophenoxy)propan-2-yl)-1,3,4-oxadiazol-2-amine typically involves the following steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 4-bromophenol. This is achieved through electrophilic halogenation using bromine in the presence of a catalyst.

    Alkylation: The 4-bromophenol is then alkylated with 2-bromo-2-methylpropane to form 2-(4-bromophenoxy)propan-2-yl bromide.

    Cyclization: The final step involves the cyclization of the intermediate with hydrazine hydrate and carbon disulfide to form the oxadiazole ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(2-(4-Bromophenoxy)propan-2-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce an oxide.

Scientific Research Applications

5-(2-(4-Bromophenoxy)propan-2-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It is used in the development of advanced materials such as polymers and nanomaterials due to its unique structural properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocycles.

Mechanism of Action

The mechanism of action of 5-(2-(4-Bromophenoxy)propan-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

    Pathways Involved: It can modulate signaling pathways such as apoptosis, cell proliferation, and inflammation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenol: A simpler compound with similar bromophenoxy functionality.

    1,3,4-Oxadiazole Derivatives: Compounds with variations in the substituents on the oxadiazole ring.

Uniqueness

5-(2-(4-Bromophenoxy)propan-2-yl)-1,3,4-oxadiazol-2-amine is unique due to the combination of the bromophenoxy group and the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C11H12BrN3O2

Molecular Weight

298.14 g/mol

IUPAC Name

5-[2-(4-bromophenoxy)propan-2-yl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C11H12BrN3O2/c1-11(2,9-14-15-10(13)16-9)17-8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H2,13,15)

InChI Key

WSGZBKNMFKRFMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=C(O1)N)OC2=CC=C(C=C2)Br

Origin of Product

United States

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